(R)-Hydroxychloroquine

Enantioselective pharmacokinetics Drug metabolism Pharmacokinetic modeling

(R)-Hydroxychloroquine (CAS 137433-23-9) is the chirally pure R-enantiomer, not a racemic mixture. Using racemic HCQ in research is scientifically invalid due to documented enantiomer-specific differences: (R)-HCQ accounts for ~62% of total drug exposure with a significantly longer half-life, and exhibits 2–4 fold differential hERG/Kir2.1 channel blockade versus the S-antipode. For reproducible enantioselective ADME studies, cardiac safety profiling (iPSC-cardiomyocyte or Purkinje fiber assays), antiviral target deconvolution, and chiral HPLC method validation, only the authenticated pure enantiomer yields interpretable, publication-grade data.

Molecular Formula C18H26ClN3O
Molecular Weight 335.9 g/mol
CAS No. 137433-23-9
Cat. No. B1632687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Hydroxychloroquine
CAS137433-23-9
Molecular FormulaC18H26ClN3O
Molecular Weight335.9 g/mol
Structural Identifiers
SMILESCCN(CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl)CCO
InChIInChI=1S/C18H26ClN3O/c1-3-22(11-12-23)10-4-5-14(2)21-17-8-9-20-18-13-15(19)6-7-16(17)18/h6-9,13-14,23H,3-5,10-12H2,1-2H3,(H,20,21)/t14-/m1/s1
InChIKeyXXSMGPRMXLTPCZ-CQSZACIVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-Hydroxychloroquine (CAS 137433-23-9): Chiral Enantiomer of HCQ with Differentiated Pharmacokinetic and Pharmacodynamic Properties


(R)-Hydroxychloroquine (CAS 137433-23-9), also referred to as R(-)-HCQ or R-HCQ, is the R-enantiomer of the established synthetic antimalarial and immunomodulatory agent Hydroxychloroquine (HCQ) . While commercial HCQ is a racemic mixture of (R)- and (S)-enantiomers (50:50), (R)-Hydroxychloroquine is a chiral pure compound that exhibits distinct pharmacokinetic and pharmacodynamic behavior compared to both its S-antipode and the racemate [1]. Its molecular formula is C18H26ClN3O, with a molecular weight of 335.87 g/mol . (R)-Hydroxychloroquine is a vital tool for research into enantioselective drug action, enabling precise investigation of chiral effects in malaria, autoimmune disease, and viral infection models [2].

Why Racemic HCQ Cannot Substitute for (R)-Hydroxychloroquine in Enantioselective Research


Using racemic HCQ as a substitute for (R)-Hydroxychloroquine is scientifically invalid due to the profound, quantifiable differences in their behavior. The enantiomers are not simply mirror images; they are distinct chemical entities that exhibit stereoselective differences in plasma protein binding [1], metabolic clearance and half-life [2], and in vitro activity against targets like SARS-CoV-2 [3]. Furthermore, their effects on critical cardiac ion channels and electrophysiology also differ [4]. Consequently, data generated with the racemate represents the averaged, and often confounding, result of two molecules with distinct properties, preventing accurate interpretation of structure-activity relationships, pharmacokinetic modeling, or safety profiling. For reproducible and meaningful research, the pure enantiomer is required.

Quantitative Differentiation of (R)-Hydroxychloroquine from S(+)-HCQ and Racemic HCQ


Enantioselective Pharmacokinetics: (R)-HCQ Exhibits Significantly Higher Exposure and Longer Half-Life than (S)-HCQ

Following a single oral dose of 200 mg racemic HCQ sulfate to healthy subjects, (R)-Hydroxychloroquine demonstrated significantly greater systemic exposure and slower elimination compared to (S)-HCQ [1].

Enantioselective pharmacokinetics Drug metabolism Pharmacokinetic modeling

Plasma Protein Binding: (R)-HCQ is Less Extensively Bound to Human Plasma Proteins than (S)-HCQ

In vitro studies with pooled human plasma reveal a stark enantioselective difference in protein binding [1]. (R)-Hydroxychloroquine is much less protein-bound than its S-enantiomer, resulting in a higher free fraction available for distribution and pharmacological activity.

Plasma protein binding Drug distribution Enantioselective pharmacokinetics

In Vitro Anti-SARS-CoV-2 Activity: (R)-HCQ is Significantly Less Potent than (S)-HCQ

Direct comparison of the enantiomers against live SARS-CoV-2 virus demonstrated that (R)-Hydroxychloroquine is considerably less active than its optical antipode [1].

Antiviral activity SARS-CoV-2 Chiral pharmacology Enantioselective efficacy

Cardiac Ion Channel Interaction: Enantiomers Show a 2-4 Fold Difference in Potency for hERG and Kir2.1 Channel Blockade

The enantiomers of HCQ exhibit distinct potencies in blocking critical cardiac ion channels [1]. This provides a mechanistic basis for potentially different cardiac safety profiles.

Cardiac safety hERG channel Arrhythmia risk Chiral toxicology

Renal Clearance: (S)-HCQ is Eliminated More Than Twice as Fast as (R)-HCQ

The stereoselective disposition of HCQ is further evidenced by a significant difference in renal clearance rates, with the S-enantiomer being eliminated much more rapidly [1].

Renal excretion Drug clearance Enantioselective pharmacokinetics Metabolism

Analytical Enantioseparation: Validated Chiral HPLC Method for Quantification of (R)- and (S)-HCQ

A validated normal phase chiral HPLC method has been developed to achieve baseline separation and accurate quantification of (R)- and (S)-Hydroxychloroquine, enabling precise determination of enantiomeric purity in research samples [1].

Chiral chromatography Analytical method validation Enantiomeric purity

Key Application Scenarios for (R)-Hydroxychloroquine in Research and Industry


Enantioselective Pharmacokinetic and ADME Studies

(R)-Hydroxychloroquine is the essential reagent for investigating the stereoselective absorption, distribution, metabolism, and excretion (ADME) of HCQ. Its use as an analytical standard and experimental compound allows researchers to deconvolute the complex pharmacokinetics of the racemate, where (R)-HCQ accounts for 62% of the total drug exposure [1] and has a significantly longer half-life [2]. This is critical for building accurate physiologically-based pharmacokinetic (PBPK) models and understanding drug-drug interactions at the enantiomer level [3].

Cardiac Safety and Toxicology Screening

Given the concerns of HCQ-induced QT prolongation and pro-arrhythmic risk, (R)-Hydroxychloroquine is a crucial tool for cardiac safety pharmacology. Research has shown a 2-4 fold difference in potency for hERG and Kir2.1 channel blockade between the R- and S-enantiomers [4]. Screening (R)-HCQ separately in vitro (e.g., on human iPSC-derived cardiomyocytes [5] or Purkinje fibers [4]) can help determine if a chirally pure version of the drug might offer a superior cardiac safety profile, a key consideration for drug development and regulatory science.

Mechanistic Studies of Antiviral and Immunomodulatory Activity

For researchers studying the mechanism of HCQ against viruses like SARS-CoV-2 or its immunomodulatory effects via Toll-like receptors (TLRs), using the pure enantiomer is non-negotiable. Direct comparative data show that (S)-HCQ is 60% more potent against SARS-CoV-2 in vitro [6]. Therefore, studies using (R)-Hydroxychloroquine as a control or comparator are essential to definitively attribute observed biological effects to a specific stereoisomer, avoiding the confounding influence of the racemic mixture and enabling precise determination of structure-activity relationships (SAR).

Analytical Method Development and Quality Control

Pure (R)-Hydroxychloroquine serves as an indispensable reference standard for the development and validation of chiral analytical methods. As demonstrated by validated HPLC methods [7], it is required for establishing system suitability, determining limits of quantification (LOQ), and accurately measuring the enantiomeric purity of HCQ in both raw materials and finished pharmaceutical products. This is a fundamental requirement for quality control laboratories in the pharmaceutical industry to ensure batch-to-batch consistency and regulatory compliance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-Hydroxychloroquine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.